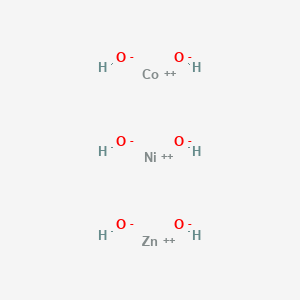![molecular formula C20H22O3 B14262878 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane CAS No. 151433-36-2](/img/structure/B14262878.png)
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups and the oxabicycloheptane core contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and cyclopentadiene.
Diels-Alder Reaction: The first step involves a Diels-Alder reaction between 4-methoxybenzaldehyde and cyclopentadiene to form a bicyclic intermediate.
Epoxidation: The intermediate undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
化学反応の分析
Types of Reactions
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane involves its interaction with molecular targets through its bicyclic structure and methoxyphenyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Bis(4-hydroxyphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with hydroxy groups instead of methoxy groups.
6,7-Bis(4-methylphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The oxabicycloheptane core also contributes to its distinct chemical behavior compared to other bicyclic compounds.
特性
CAS番号 |
151433-36-2 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
6,7-bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C20H22O3/c1-21-15-7-3-13(4-8-15)19-17-11-23-12-18(17)20(19)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
InChIキー |
AZHMGEQKNAEVLS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C3COCC3C2C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


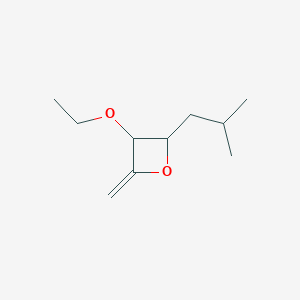
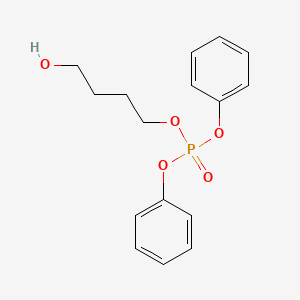
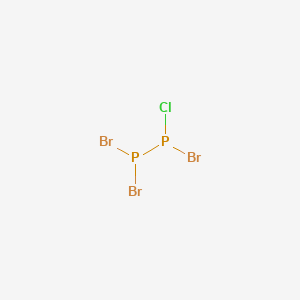
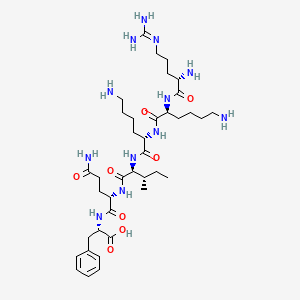
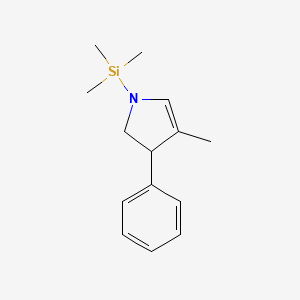


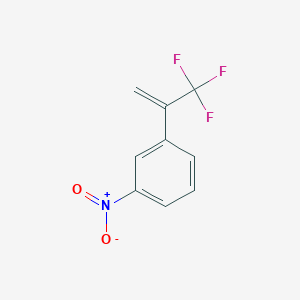



![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
